![molecular formula C8H13Cl2F3N4 B1433033 [6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride CAS No. 1394040-62-0](/img/structure/B1433033.png)
[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride
Overview
Description
“[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 1394040-62-0 . It has a molecular weight of 293.12 . The compound is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11F3N4.2ClH/c9-8(10,11)5-1-2-6-13-14-7(3-12)15(6)4-5;;/h5H,1-4,12H2;2*1H . This indicates the presence of a [1,2,4]triazolo[4,3-a]pyridin core with a trifluoromethyl group attached.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 293.12 .Scientific Research Applications
Synthesis Techniques
Research on [1,2,4]triazolo[4,3-a]pyridine derivatives has focused on novel synthesis methods, including microwave irradiation and reactions under mild conditions. For example, a study detailed a one-pot synthesis approach for novel 1,2,4-triazolo[4,3-a]pyridine derivatives containing the trifluoromethyl moiety, utilizing microwave irradiation for the synthesis process. This method is noted for its efficiency and the potential for antifungal activity of the synthesized compounds (Yang et al., 2015).
Structural and Theoretical Studies
Another dimension of research involves density functional theory (DFT) studies to understand the properties and regioselectivity of novel heterocyclic systems. For instance, DFT studies were performed on [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, revealing insights into their chemical structure and theoretical chemical shifts, aiding in the structural assignment of these compounds (Mozafari et al., 2016).
Biological Applications
On the biological front, certain derivatives have been explored for their antibacterial and insecticidal activities. A study synthesized triazolothiadiazines and triazolothiadiazoles containing a 6‐chloropyridin‐3‐yl methyl moiety, which were characterized and evaluated for these activities, highlighting the potential for these compounds in developing new antibacterial agents (Holla et al., 2006).
Advanced Synthesis and X-ray Structure
Research also extends into the efficient synthesis and structural analysis of triazolopyridines. For example, triazolopyridines were synthesized using oxidative cyclization, with their structure confirmed via X-ray diffraction, underscoring the detailed structural insights necessary for potential pharmaceutical applications (El-Kurdi et al., 2021).
Safety and Hazards
Future Directions
While specific future directions for this compound are not available, compounds with similar structures have shown potential for further exploration due to their antiviral and antimicrobial activities . This suggests that “[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride” could also have potential applications in these areas.
properties
IUPAC Name |
[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4.2ClH/c9-8(10,11)5-1-2-6-13-14-7(3-12)15(6)4-5;;/h5H,1-4,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQLNTVGADPKKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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